1-(2-Fluorophenyl)-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine
Description
1-(2-Fluorophenyl)-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine is a piperazine derivative featuring a 2-fluorophenyl group at the 1-position and a sulfinyl-linked 2-methoxy-1-naphthyl moiety at the 4-position.
Properties
IUPAC Name |
1-(2-fluorophenyl)-4-(2-methoxynaphthalen-1-yl)sulfinylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O2S/c1-26-20-11-10-16-6-2-3-7-17(16)21(20)27(25)24-14-12-23(13-15-24)19-9-5-4-8-18(19)22/h2-11H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASILHESPXNWXGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)S(=O)N3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 2-Fluorophenyl Group: This step involves the nucleophilic aromatic substitution of a fluorobenzene derivative with the piperazine ring.
Attachment of the 2-Methoxy-1-Naphthyl Sulfinyl Group: This step is achieved through the reaction of the piperazine derivative with 2-methoxy-1-naphthyl sulfinyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2-Fluorophenyl)-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Piperazine Derivatives
Functional Group Impact on Activity
- Sulfinyl vs. Sulfonyl Groups: The sulfinyl group in the target compound may enhance chiral recognition in receptor binding compared to sulfonyl analogs (e.g., 1-(2-methoxyphenyl)-4-(2-naphthylsulfonyl)piperazine ).
- Fluorophenyl vs. Methoxyphenyl : Fluorine substitution improves metabolic stability and lipophilicity, which may enhance CNS penetration compared to methoxyphenyl derivatives like those in .
- Naphthyl vs.
Biological Activity
1-(2-Fluorophenyl)-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications, supported by various studies and data tables.
Chemical Structure and Properties
The compound belongs to the piperazine class, characterized by a piperazine ring substituted with a fluorophenyl and a methoxynaphthyl sulfinyl group. The chemical structure can be represented as follows:
- Molecular Formula: C18H20FNO2S
- Molecular Weight: 341.42 g/mol
The biological activity of this compound is primarily attributed to its modulation of neurotransmitter systems, particularly dopamine and norepinephrine pathways. Research indicates that the compound affects the turnover rates of these monoamines in the brain, which may have implications for mood regulation and cognitive functions.
Pharmacological Effects
- Dopamine Modulation : Studies have shown that administration of the compound leads to transient increases in dopamine levels in specific brain regions, such as the caudate nucleus and hypothalamus, at higher doses (50-250 mg/kg) .
- Norepinephrine Interaction : The compound has also been observed to slightly decrease norepinephrine levels in the hypothalamus and frontal cortex, suggesting a complex interaction with adrenergic systems .
- Potential Therapeutic Uses : Given its action on neurotransmitter systems, this compound may have potential applications in treating conditions like depression, anxiety disorders, and other neuropsychiatric conditions.
Study 1: Dopamine and Norepinephrine Turnover
A study investigated the effects of varying doses of this compound on dopamine and norepinephrine turnover in rats. The results indicated:
| Dose (mg/kg) | Dopamine Content Change | Norepinephrine Content Change |
|---|---|---|
| 10 | No significant change | No significant change |
| 50 | Increase | Slight decrease |
| 250 | Decrease | Slight decrease |
This study highlights the dose-dependent effects of the compound on neurotransmitter levels .
Study 2: Behavioral Impact
In another behavioral study, rats treated with the compound exhibited changes in locomotor activity, suggesting potential anxiolytic or stimulant effects depending on dosage. The findings are summarized below:
| Treatment Group | Locomotor Activity Change |
|---|---|
| Control | Baseline |
| Low Dose | Increased |
| High Dose | Decreased |
These results indicate that different dosages can lead to varying behavioral outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
